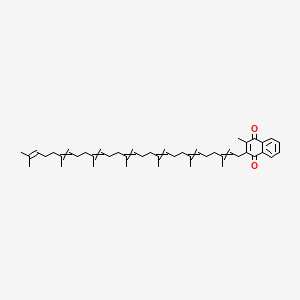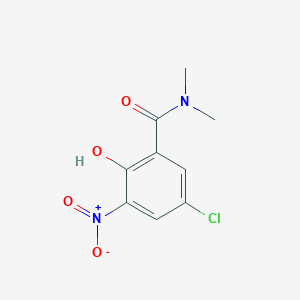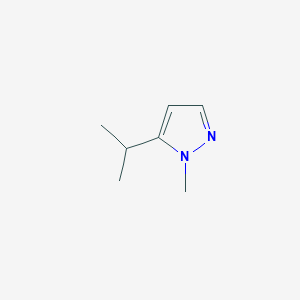![molecular formula C18H20N2O4S2 B12466330 N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide](/img/structure/B12466330.png)
N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de PF-4958242 implica múltiples pasos, incluyendo la formación de la estructura de la biarilpropilsulfonamida. La ruta sintética generalmente incluye los siguientes pasos:
Formación del éter biarílico: Esto implica el acoplamiento de un derivado de tiofeno con un derivado de fenol en condiciones básicas.
Formación del anillo oxolano: El éter biarílico se somete luego a ciclización para formar el anillo oxolano.
Formación de sulfonamida:
Los métodos de producción industrial para PF-4958242 probablemente implicarían la optimización de estos pasos sintéticos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.
Análisis De Reacciones Químicas
PF-4958242 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden usarse para modificar el grupo sulfonamida.
Sustitución: Los anillos aromáticos en PF-4958242 pueden sufrir reacciones de sustitución electrófila o nucleófila.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios electrófilos o nucleófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
PF-4958242 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, incluyendo:
Mejora cognitiva: Ha mostrado promesa en la mejora de las funciones cognitivas en modelos animales y ensayos en humanos.
Esquizofrenia: PF-4958242 fue investigado por su capacidad para aliviar los síntomas cognitivos asociados con la esquizofrenia.
Pérdida auditiva: El compuesto también fue estudiado por su potencial para tratar la pérdida auditiva neurosensorial relacionada con la edad.
Mecanismo De Acción
PF-4958242 ejerce sus efectos modulando positivamente el receptor AMPA, lo que mejora la transmisión sináptica y la plasticidad. Esta modulación conduce a una mejora de las funciones cognitivas y la memoria . El compuesto también actúa como un bloqueador del transportador de glicina, activando indirectamente el receptor de glicina y el sitio co-agonista de glicina del receptor NMDA al aumentar los niveles extracelulares de glicina .
Comparación Con Compuestos Similares
PF-4958242 pertenece al grupo de moduladores alostéricos positivos del receptor AMPA de la biarilpropilsulfonamida. Compuestos similares en este grupo incluyen:
- LY-404187
- LY-503430
- Mibampator (LY-451395)
PF-4958242 se describe como un modulador alostérico positivo del receptor AMPA de “alto impacto”, a diferencia de los moduladores de “bajo impacto” como CX-516 y farampator (CX-691, ORG-24448) . Esta distinción destaca su capacidad única para mejorar significativamente las funciones cognitivas a dosis bajas, aunque las dosis más altas pueden provocar alteraciones en la coordinación motora y convulsiones .
Propiedades
Fórmula molecular |
C18H20N2O4S2 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
N-[4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C18H20N2O4S2/c1-12(2)26(21,22)20-16-10-23-11-17(16)24-14-5-3-13(4-6-14)18-8-7-15(9-19)25-18/h3-8,12,16-17,20H,10-11H2,1-2H3 |
Clave InChI |
TTYKUKSFWHEBLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)NC1COCC1OC2=CC=C(C=C2)C3=CC=C(S3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methoxypropyl)-N-[4-(3-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466262.png)

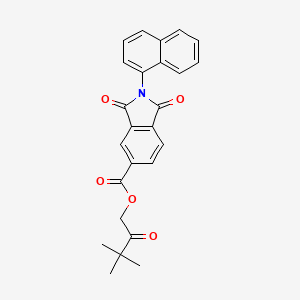
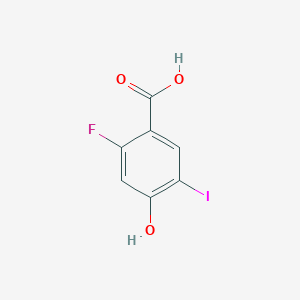
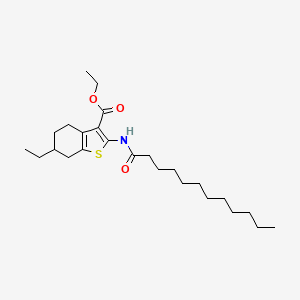
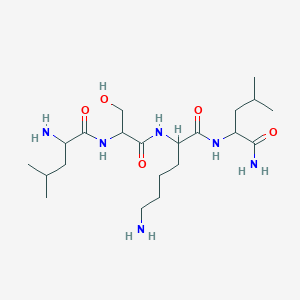
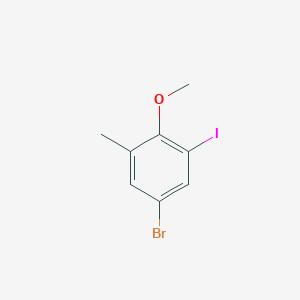
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
![17-(5-Chloro-2-hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12466326.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)
